Methyl myristelaidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

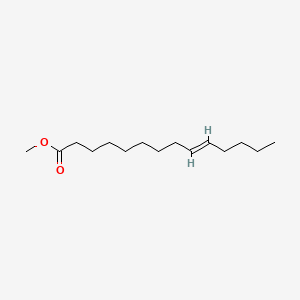

methyl (E)-tetradec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIPSJUSVXDVPB-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl Myristelaidate – Chemical Profile & Analytical Methodology

Executive Summary

Methyl myristelaidate is the methyl ester derivative of myristelaidic acid (trans-9-tetradecenoic acid).[1] It serves as a critical analytical standard in lipidomics, specifically for the quantification of trans fatty acids (TFAs).[1] Unlike its naturally abundant cis-isomer (methyl myristoleate), the trans-isomer is typically associated with industrial hydrogenation processes or specific ruminant metabolic pathways.[1]

This guide delineates the physicochemical properties of this compound, contrasts it with its geometric isomers, and provides a validated protocol for its separation and quantification using Gas Chromatography (GC).[1]

Chemical Identity & Structural Analysis[1][2][3]

This compound is a monounsaturated fatty acid methyl ester (FAME).[1] Its defining structural feature is the trans (E) configuration at the delta-9 position, which significantly alters its interaction with stationary phases in chromatography compared to the cis (Z) form.[1]

Core Chemical Data[1][3][4]

| Parameter | Specification |

| Common Name | This compound |

| IUPAC Name | Methyl (E)-tetradec-9-enoate |

| CAS Number | 72025-18-4 (Specific to trans-isomer) |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| SMILES | CCCCC/C=C/CCCCCCCC(=O)OC |

| Geometry | trans / E (Entgegen) |

Geometric Isomerism & Impact

The distinction between this compound (trans) and methyl myristoleate (cis) is not merely semantic; it dictates the molecule's three-dimensional footprint.[1] The trans double bond straightens the hydrocarbon chain, allowing for tighter packing (Van der Waals forces) similar to saturated fatty acids.[1] This results in a higher melting point and different elution times compared to the "kinked" cis isomer.[1]

Figure 1: Structural classification distinguishing the target analyte (trans) from its common isomer (cis).

Physicochemical Properties[1][2][5][6][7][8][9]

Understanding the physical state of this compound is essential for handling and storage.[1] While the free acid (myristelaidic acid) is solid at room temperature, the methyl ester has a lower melting point due to the removal of hydrogen bonding capability at the carboxyl head group.[1]

| Property | Value / Description | Notes |

| Physical State | Liquid (at 20°C) | Viscosity is lower than the parent acid.[1][2] |

| Melting Point | ~ -10°C to 5°C (Predicted) | Higher than cis (-30°C) but lower than saturated Methyl Myristate (18.5°C).[1][2] |

| Boiling Point | ~ 295°C (at 760 mmHg) | Requires high-temperature GC columns.[1][2] |

| Solubility | Hexane, Isooctane, Chloroform | Insoluble in water.[1][2] |

| Stability | Oxidation-prone | Store at -20°C under inert gas (N₂ or Ar) to prevent auto-oxidation at the double bond.[1][2] |

Analytical Methodology: GC-FID/MS Protocol

Expert Insight: The primary challenge in analyzing this compound is resolving it from methyl myristoleate (cis-9) and methyl myristate (C14:0).[1] On standard non-polar columns (e.g., DB-1, HP-5), these peaks often co-elute.[1] Success requires a highly polar stationary phase.

Recommended Column Chemistry[1][4]

-

Stationary Phase: Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or BPX70).

-

Mechanism: The strong dipole-dipole interaction of the cyano groups retards the cis isomers more strongly than the trans isomers, effectively separating them.

Step-by-Step Protocol

Step 1: Sample Preparation (Transesterification)

-

Reagent: Boron trifluoride in methanol (14% BF₃-MeOH).[1][3] Acid-catalyzed methylation is preferred over base-catalyzed methods for free fatty acids to ensure complete conversion.[1]

-

Procedure: Incubate lipid extract with BF₃-MeOH at 60°C for 10 minutes. Extract FAMEs into hexane.

-

Validation: Ensure water is removed using anhydrous sodium sulfate to protect the GC column.[1]

Step 2: GC Instrumentation Parameters

-

Carrier Gas: Hydrogen (optimal linear velocity) or Helium.[1]

-

Injector: Split injection (ratio 50:1 to 100:1) at 250°C.

-

Detector: FID (Flame Ionization Detector) at 260°C for quantitation; MS (Mass Spectrometry) for structural confirmation.

Step 3: Temperature Program (Critical) To resolve C14 isomers, an isothermal hold is often more effective than a rapid ramp.[1]

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 140 | 5 |

| Ramp 1 | 4 | 240 | 15 |

Analytical Workflow Diagram

Figure 2: Workflow for the extraction, derivatization, and chromatographic separation of this compound.

Synthesis & Stability

For researchers requiring custom standards, this compound is typically synthesized via the Fischer Esterification of commercially available myristelaidic acid.[1]

-

Reaction: Myristelaidic acid + Methanol (excess)

this compound + H₂O.[1] -

Purification: Silica gel flash chromatography (eluent: 95:5 Hexane:Ether) is used to remove unreacted acid.[1]

-

Storage: The presence of the double bond at C9 makes the molecule susceptible to oxidative rancidity.[1]

-

Protocol: Store neat standards in amber glass vials at -20°C.

-

Solvent: If in solution, use degassed isooctane containing BHT (butylated hydroxytoluene) as an antioxidant if strictly necessary, though neat storage is preferred for mass spectrometry standards to avoid background interference.[1]

-

References

-

National Institute of Standards and Technology (NIST). Methyl myristoleate (Cis-isomer data for comparison).[1] NIST WebBook.[1] Available at: [Link]

-

PubChem. Methyl 9-tetradecenoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

Christie, W. W. Gas Chromatography and Lipids.[1] The Oily Press, 1989.[1] (Foundational text on FAME separation on polar columns).

-

AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1] American Oil Chemists' Society.[1]

Sources

Technical Monograph: Myristelaidic Acid Methyl Ester (C14:1 trans-9)

Subtitle: Analytical Characterization, Membrane Biophysics, and Metabolic Implications

Executive Summary

This technical guide examines the biological and analytical significance of Myristelaidic Acid Methyl Ester (C14:1t-ME) . While the parent fatty acid (Myristelaidic acid) is a minor ruminant-derived trans fatty acid (rTFA), its methyl ester form is the critical analyte for lipidomic quantification and a unique probe for membrane biophysics. Unlike its cis-isomer (Myristoleic acid), which increases membrane fluidity, the trans-isomer mimics saturated fatty acids, altering lipid raft dynamics and acyl chain packing. This guide details the chemical differentiation of the isomer, GC-MS quantification protocols, and the specific cellular implications of trans-monoenes.

Part 1: Chemical Identity & Physical Biochemistry

The biological impact of C14:1 trans is dictated by its steric configuration. In the methyl ester form, the carboxyl head group is neutralized, increasing lipophilicity and volatility—properties essential for gas chromatography but toxic in direct cell culture applications.

Structural Isomerism

-

Parent Acid: Myristelaidic Acid (Tetradec-9-enoic acid, trans).

-

Cis-Analog: Myristoleic Acid (Tetradec-9-enoic acid, cis).

-

Key Difference: The trans double bond at C9 creates a linear, "kink-free" hydrocarbon chain. This allows C14:1t to pack tightly against saturated fatty acids (like Palmitic acid, C16:0) in the phospholipid bilayer.[1]

Membrane Packing Theory

The "Biological Significance" of this molecule is best understood through the Homeoviscous Adaptation Model .

-

Cis-Isomers (Myristoleic): Introduce a 30° kink, disrupting Van der Waals forces and increasing membrane fluidity.

-

Trans-Isomers (Myristelaidic): Mimic the straight chain of Myristic acid (C14:0). When incorporated into membranes, they increase the phase transition temperature (

) and reduce fluidity, potentially impairing receptor signaling in lipid rafts.

Figure 1: Comparative membrane dynamics of C14 isomers. Trans-isomers mimic saturated fats, reducing fluidity compared to cis-isomers.[2]

Part 2: Analytical Lipidomics (The FAME Context)

In drug development and metabolic research, C14:1t is rarely measured as a free acid. It is derivatized to its Methyl Ester (FAME) to permit volatilization in Gas Chromatography (GC).

Why the Methyl Ester?

Free fatty acids (FFAs) hydrogen bond extensively, leading to peak tailing and adsorption in GC columns. Methylation blocks the polar carboxyl group, creating a non-polar, volatile derivative (C14:1t-ME) suitable for high-resolution separation.

Protocol: Acid-Catalyzed Transesterification

Objective: Convert biological lipids (Triglycerides/Phospholipids) into FAMEs for C14:1t quantification. Standard: AOAC 996.06 / AOCS Ce 1h-05.

Reagents:

-

Boron Trifluoride (

) in Methanol (14% w/v). -

Internal Standard: C13:0 Methyl Ester (Tridecanoate) or C17:0.

-

Solvent: Hexane (GC Grade).[3]

Step-by-Step Workflow:

-

Extraction: Extract total lipids from tissue/plasma using Folch method (Chloroform:Methanol 2:1).

-

Evaporation: Dry lipid extract under Nitrogen (

) stream. -

Derivatization: Add 1 mL

-Methanol. Incubate at 100°C for 10 mins .-

Critical Control Point: Do not overheat; PUFAs degrade, though C14:1t is relatively stable.

-

-

Extraction of FAMEs: Cool, add 1 mL Hexane and 1 mL

. Vortex vigorously. -

Phase Separation: Centrifuge (1000 x g, 2 min). Collect the top (Hexane) layer containing C14:1t-ME.

-

Analysis: Inject 1 µL into GC-FID or GC-MS.

Chromatographic Separation Data

Separating C14:1 cis from C14:1 trans requires a highly polar capillary column (e.g., Biscyanopropyl polysiloxane).

| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., CP-Sil 88 / SP-2560) |

| Elution Mechanism | Boiling Point | Dipole-Dipole Interaction |

| Resolution | Poor (Cis/Trans co-elute) | Excellent (Trans elutes before Cis) |

| Elution Order | C14:0 < C14:1 (Cis/Trans mixed) | C14:0 < C14:1 Trans < C14:1 Cis |

| Use Case | Total Fatty Acid profiling | Isomer-Specific Quantification |

Part 3: Biological Implications of the Parent Acid

While the FAME is the analytical tool, the biological activity stems from the acyl chain's origin and metabolic fate.

Origin: The Ruminant Connection

Unlike industrial trans fats (created by partial hydrogenation of vegetable oils), C14:1t is a Ruminant Trans Fatty Acid (rTFA) .

-

Biosynthesis: It is formed in the rumen of cows/sheep via the biohydrogenation of dietary PUFAs.

-

Dietary Marker: Presence of C14:1t in human plasma is a specific biomarker for dairy fat consumption.

Metabolic Fate & Beta-Oxidation

Mitochondrial beta-oxidation enzymes exhibit stereospecificity.

-

Uptake: Cells absorb C14:1t (as FFA) and convert it to Acyl-CoA.

-

Oxidation: The trans-double bond at position 9 requires an auxiliary enzyme (2,4-dienoyl-CoA reductase or 3,2-trans-enoyl-CoA isomerase ) to proceed through beta-oxidation.

-

Efficiency: This isomerization step slows down oxidation compared to saturated fats, potentially influencing lipid accumulation in hepatocytes.

Part 4: In Vitro Applications & Toxicity Warning

Crucial Distinction: Researchers often purchase "Myristelaidic Acid Methyl Ester" standards. Do not add this directly to cell culture media to study fatty acid effects unless the goal is to study ester toxicity.

FAME Toxicity in Cell Culture

Methyl esters are more permeable to cell membranes than free fatty acids but are often cytotoxic.

-

Mechanism: FAMEs act as detergents, disrupting bilayer integrity before they can be hydrolyzed by intracellular esterases.

-

Correct Protocol: To study the biological effect of C14:1t:

-

Hydrolyze the Methyl Ester to the Free Fatty Acid (using NaOH/Ethanol).

-

Complex the Free Fatty Acid with BSA (Bovine Serum Albumin) in a molar ratio of 2:1 to 4:1.

-

Treat cells with the BSA-Fatty Acid conjugate.

-

Figure 2: Divergent workflows for Analytical (Blue) vs. Biological (Red) applications of Myristelaidic Acid Methyl Ester.

References

-

Roach, C., et al. (2004). "Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties."[4][5] Biochemistry. Link

-

Vahmani, P., et al. (2020). "Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes." Frontiers in Endocrinology. Link

- AOAC International. "Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods." AOAC Official Methods of Analysis.

-

Shao, J., et al. (2020). "Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets." Colloids and Surfaces B: Biointerfaces. Link

-

Lennen, R.M., et al. (2013). "Quantification of Bacterial Fatty Acids by Extraction and Methylation."[3] Current Protocols in Chemical Biology. Link

Sources

- 1. Dynamics and Structural Responses to Cis–Trans Isomerization in Bacterial Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]

- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl Myristelaidate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl Myristelaidate, a monounsaturated trans-fatty acid methyl ester. Focusing on its chemical identity, physicochemical properties, synthesis, and applications, this document serves as a crucial resource for researchers, scientists, and professionals in the field of drug development and lipidomics.

Introduction: The Significance of Stereochemistry in Fatty Acid Esters

In the realm of lipid research and drug formulation, the geometric isomerism of fatty acid chains plays a pivotal role in determining their physical, chemical, and biological properties. While much of the literature focuses on the naturally prevalent cis-isomers, their trans-counterparts, such as this compound, offer unique characteristics that are of significant interest in various scientific and industrial applications. This guide will specifically delineate the properties and applications of the trans-isomer, this compound, providing a clear distinction from its more commonly studied cis-isomer, methyl myristoleate.

Core Chemical Identifiers and Molecular Structure

A precise understanding of a compound's identity is fundamental to any scientific endeavor. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 72025-18-4 | [1] |

| IUPAC Name | Methyl (9E)-9-tetradecenoate | [1] |

| Synonyms | Methyl (E)-9-tetradecenoate, Myristelaidic acid methyl ester, 9-Tetradecenoic acid, methyl ester, (E)- | [1] |

| Chemical Formula | C₁₅H₂₈O₂ | [1] |

| Molecular Weight | 240.38 g/mol | [1] |

| Canonical SMILES | CCCCC/C=C/CCCCCCCC(=O)OC | [1] |

| InChI Key | RWIPSJUSVXDVPB-VOTSOKGWSA-N | [1] |

It is critical to differentiate this compound from its cis-isomer, methyl myristoleate, which possesses the CAS number 56219-06-8. The seemingly subtle difference in the spatial arrangement of the hydrogen atoms around the C9 double bond leads to significant variations in their physical and biological properties.

Caption: Molecular structure of this compound.

Physicochemical Properties: A Comparative Perspective

The trans configuration of the double bond in this compound results in a more linear molecular shape compared to its bent cis-isomer. This structural difference significantly influences its physical properties. While specific experimental data for this compound is sparse, we can infer its properties based on the general behavior of trans-fatty acid esters.

Key Inferred Physicochemical Properties:

-

Physical State: Expected to be a liquid at room temperature, potentially with a higher melting point than its cis-isomer.

-

Solubility: Soluble in organic solvents and oils; insoluble in water.

-

Boiling Point: Likely to have a boiling point similar to its cis-isomer. For instance, the boiling point of methyl myristoleate is reported to be 306.6±21.0 °C at 760 mmHg.[2]

-

Density: The density is expected to be comparable to other fatty acid methyl esters of similar chain length.

It is important to note that these are predicted properties, and experimental verification is crucial for any application.

Synthesis and Manufacturing

The synthesis of fatty acid methyl esters (FAMEs) is a well-established process, typically achieved through the transesterification of triglycerides or the esterification of free fatty acids.

General Synthesis of Fatty Acid Methyl Esters (FAMEs)

A common laboratory and industrial method for preparing FAMEs is through an alkali-catalyzed reaction between a fat or oil (triglycerides) and methanol.[3] This process, known as transesterification, is efficient and widely used in the production of biodiesel.[3]

Alternatively, FAMEs can be synthesized by the direct esterification of free fatty acids with methanol, typically in the presence of an acid catalyst.[4]

Caption: General synthesis workflow for Fatty Acid Methyl Esters.

Specific Considerations for this compound Synthesis

To synthesize this compound specifically, the starting material must be myristelaidic acid (trans-9-tetradecenoic acid). The direct esterification of myristelaidic acid with methanol in the presence of an acid catalyst is a straightforward approach.

Exemplary Laboratory-Scale Esterification Protocol:

-

Reactant Preparation: Dissolve myristelaidic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Add a suitable acid catalyst, such as sulfuric acid or boron trifluoride-methanol complex.

-

Reaction: Reflux the mixture for a specified period to drive the reaction to completion.

-

Work-up: Neutralize the catalyst with a weak base.

-

Extraction: Extract the this compound into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography or distillation to obtain high-purity this compound.

This protocol is a general guideline and should be optimized based on the specific scale and purity requirements of the application.

Applications in Research and Drug Development

While research specifically on this compound is less abundant than for its cis-isomer, its identity as a trans-fatty acid methyl ester positions it in several key areas of interest for researchers and drug development professionals.

Role in Lipidomics and as an Analytical Standard

Fatty acid methyl esters are crucial for the analysis of fatty acid profiles in biological samples using gas chromatography (GC).[4][5] High-purity this compound serves as an essential analytical standard for the accurate identification and quantification of trans-9-tetradecenoic acid in various matrices, including food, clinical samples, and cell cultures.

Potential in Drug Delivery Systems

The physical properties of fatty acids and their esters are critical in the design of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[6] The linear structure of trans-fatty acids can influence the packing and stability of these formulations. This compound could be explored as a component in such systems to modulate drug release profiles and enhance bioavailability.[6]

Investigation of Biological Activities of Trans-Fatty Acids

The biological effects of trans-fatty acids are a significant area of research. While many studies have focused on the negative health impacts of industrially produced trans-fats, there is growing interest in understanding the specific roles of different trans-isomers. This compound can be used as a tool in cell culture and animal studies to investigate the metabolic fate and cellular signaling pathways affected by this specific monounsaturated trans-fatty acid.

Safety and Handling

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry place away from ignition sources. For long-term storage, particularly for high-purity standards, storage at -20°C is recommended.

-

Hazards: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion and Future Perspectives

This compound, as the trans-isomer of methyl 9-tetradecenoate, represents an important yet understudied molecule in lipid science. Its unique structural properties, distinct from its cis-counterpart, warrant further investigation into its physical behavior and biological activities. For researchers and drug development professionals, this compound serves as a vital analytical standard and a potential component in advanced drug delivery systems. As the field of lipidomics continues to expand, a deeper understanding of the specific roles of individual trans-fatty acid isomers like myristelaidic acid will be crucial for advancements in nutrition, disease research, and pharmaceutical formulation.

References

-

Chemsrc. Methyl (9Z)-9-tetradecenoate | CAS#:56219-06-8. Available from: [Link].

-

The Good Scents Company. (Z)-9-tetradecenoic acid, 544-64-9. Available from: [Link].

-

PubChem. Methyl Myristate | C15H30O2 | CID 31284. Available from: [Link].

-

LIPID MAPS. Structure Database (LMSD). Available from: [Link].

-

PubChem. Myristelaidic acid | C14H26O2 | CID 5312402. Available from: [Link].

-

Medeiros-Lopes, D., et al. (2021). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. PubMed. Available from: [Link].

-

Wikipedia. Myristoleic acid. Available from: [Link].

-

NIST. Methyl myristoleate - the NIST WebBook. Available from: [Link].

-

PubChem. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674. Available from: [Link].

-

Medeiros-Lopes, D., et al. (2011). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of chromatographic science, 49(7), 536–543. Available from: [Link].

-

Wikipedia. Fatty acid methyl ester. Available from: [Link].

-

Lago, R. C. A., & Hartman, L. (1986). Rapid preparation of fatty acid methyl esters. Journal of the American Oil Chemists' Society, 63(3), 364-365. Available from: [Link].

-

Wikipedia. Fatty acid methyl ester. Available from: [Link].

-

Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. Available from: [Link].

Sources

- 1. larodan.com [larodan.com]

- 2. Methyl (9Z)-9-tetradecenoate | CAS#:56219-06-8 | Chemsrc [chemsrc.com]

- 3. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]

- 4. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Physical properties of trans-9-tetradecenoic acid methyl ester

A Definitive Guide to Physicochemical Characterization and Analytical Separation

Executive Summary

Methyl trans-9-tetradecenoate (also known as Methyl myristelaidate) is the methyl ester of the 14-carbon monounsaturated fatty acid, myristelaidic acid.[1] Unlike its naturally ubiquitous cis-isomer (Methyl myristoleate), the trans-isomer is primarily associated with industrial hydrogenation byproducts, ruminant metabolic pathways, or specific isomeric standards in lipidomics.

For the analytical scientist, this compound presents a specific challenge: isomeric resolution . Its physical properties are sufficiently similar to the cis-isomer to cause co-elution on standard non-polar stationary phases.[1] This guide synthesizes the critical physical data, separation protocols, and spectroscopic signatures required to unambiguously identify and quantify this lipid marker.

Chemical Identity & Structural Characterization[1][2][3][4][5]

At the core of this molecule is the trans (E) geometry at the

| Parameter | Technical Detail |

| IUPAC Name | Methyl (E)-9-tetradecenoate |

| Common Synonyms | This compound; trans-9-C14:1 methyl ester |

| CAS Number | 72025-18-4 (Specific to trans-isomer) |

| Molecular Formula | C |

| Molecular Weight | 240.38 g/mol |

| SMILES | CCCC\C=C\CCCCCCCC(=O)OC |

| InChI Key | RWIPSJUSVXDVPB-VOTSOKGWSA-N |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models. Note the Melting Point discrepancy; while often supplied as a liquid, the pure trans-isomer has a higher theoretical melting point than the cis-isomer due to more efficient lattice packing.[1]

| Property | Value / Range | Scientific Context |

| Physical State | Semi-solid or Liquid (at 20°C) | Commercial standards are often supplied as neat liquids or oils, though pure crystalline forms may melt >50°C [1, 2].[1] |

| Melting Point | ~52°C (Predicted) | Significantly higher than cis-isomer (Liquid, <0°C).[1] Impurities often depress this to ambient liquid state.[1] |

| Boiling Point | 306.6 ± 21.0°C (760 mmHg) | Estimated.[1][2][3] C18 homolog (Methyl elaidate) boils at 220°C @ 24 mmHg [3].[1] |

| Density | 0.879 ± 0.06 g/cm³ | Typical for medium-chain FAMEs.[1] |

| Refractive Index | ~1.45 (Estimated) | Based on C18:1 trans analog ( |

| Solubility | Lipophilic | Soluble in hexane, chloroform, methanol, ethanol. Insoluble in water.[1][4] |

| Partition Coeff. | LogP ~ 5.4 - 6.4 | Highly hydrophobic; requires organic solvent extraction.[1] |

Analytical Characterization: The "How-To"

Gas Chromatography-Mass Spectrometry (GC-MS)

The Challenge: On non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), trans-9 and cis-9 isomers often co-elute or show poor resolution.[1]

The Solution: Use a high-polarity cyanopropyl stationary phase.[1][5] The interaction between the cyano-dipoles and the

Optimized GC Protocol

-

Column: High-polarity bis-cyanopropyl polysiloxane (e.g., SP-2560, HP-88, or CP-Sil 88).[1]

-

Dimensions: 100 m

0.25 mm

-

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Inlet: Split injection (ratio 50:1 to 100:1) at 250°C.

-

Oven Program:

-

Start at 140°C, hold for 5 min.

-

Ramp 4°C/min to 240°C.

-

Hold for 15 min.

-

-

Elution Order (Cyanopropyl Phase):

Spectroscopic Identification

If retention time matching is insufficient, spectroscopic confirmation is required.[1]

-

Infrared Spectroscopy (FT-IR):

-

Nuclear Magnetic Resonance (

H-NMR):

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for separating and identifying this compound from a complex lipid matrix.

Caption: Workflow for the specific resolution of Methyl trans-9-tetradecenoate from its cis-isomer.

Synthesis & Handling Protocol

Synthesis (Methylation)

If starting from the free acid (Myristelaidic acid, CAS 50286-30-1):

-

Reagent: 14% Boron Trifluoride (

) in Methanol. -

Procedure: Dissolve 10 mg acid in 1 mL hexane. Add 1 mL

-MeOH.[1] Heat at 60°C for 10 mins in a sealed vial. -

Extraction: Add 1 mL water and 1 mL hexane. Vortex. Recover the upper hexane layer containing the FAME.[1]

-

Validation: Ensure no acid remains (check by TLC or lack of broad -OH stretch in IR).

Storage & Stability[1][8]

-

Temperature: Store at -20°C .

-

Atmosphere: Hygroscopic and oxidation-prone.[1] Store under Argon or Nitrogen gas.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent solvent evaporation and photo-oxidation.[1]

References

-

Larodan Research Grade Lipids. Methyl 9(E)-Tetradecenoate Product Sheet. Accessed via Larodan.com.[1] Link

-

ChemBlink. Myristoleic acid methyl ester (cis/trans data comparison).Link

-

TCI Chemicals. Methyl trans-9-Octadecenoate (C18 Homolog) Physical Properties.Link

-

MDPI. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters. Molecules 2021, 26(7), 1883.[1] Link

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Alkenes.Link

Sources

- 1. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 56219-06-8, Myristoleic acid methyl ester, Methyl (Z)-9-tetradecenoate, Methyl cis-9-tetradecenoate, Methyl myristoleate - chemBlink [chemblink.com]

- 3. chemos.de [chemos.de]

- 4. Methyl Myristate | C15H30O2 | CID 31284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. larodan.com [larodan.com]

- 7. This compound | 72025-18-4 [chemicalbook.com]

Precision Lipidomics: The Role of Methyl Myristelaidate in High-Resolution Fatty Acid Profiling

Topic: Content Type: Technical Guide / Whitepaper Audience: Lipid Chemists, Mass Spectrometrists, and Metabolic Researchers.

Executive Summary

In the high-stakes field of lipidomics, the distinction between geometric isomers—specifically cis and trans fatty acids—is a critical determinant of biological interpretation. Methyl Myristelaidate (Methyl trans-9-tetradecenoate; C15H28O2) serves as a pivotal reference standard in this domain. Unlike its endogenous cis-isomer (Methyl Myristoleate), which has defined roles in apoptosis and bone metabolism, this compound acts primarily as an exogenous marker and a chromatographic benchmark.

This guide delineates the technical utility of this compound, focusing on its application in validating high-polarity Gas Chromatography (GC) separations, quantifying trans-fatty acid (TFA) burdens, and elucidating beta-oxidation kinetics.

Chemical Identity & Structural Logic[1]

To utilize this compound effectively, one must understand its structural relationship to the common endogenous lipid pool.

| Property | This compound | Methyl Myristoleate |

| Common Name | trans-Myristoleic Acid Methyl Ester | Myristoleic Acid Methyl Ester |

| Systematic Name | Methyl (9E)-tetradecenoate | Methyl (9Z)-tetradecenoate |

| CAS Number | 72025-18-4 | 56219-06-8 |

| Geometry | Trans (E) | Cis (Z) |

| Carbon Chain | C14:1 n-5 | C14:1 n-5 |

| Biological Origin | Ind. Hydrogenation / Ruminant Biohydrogenation | Endogenous Desaturation (SCD1 activity) |

The Isomer Challenge: Mass Spectrometry (MS) alone often fails to distinguish these isomers because they share identical molecular weights (240.38 Da) and produce nearly identical Electron Ionization (EI) fragmentation patterns. Therefore, chromatographic resolution is the only viable method for identification , making the use of a pure this compound standard non-negotiable for accurate annotation.

Analytical Methodology: The High-Polarity Requirement

The separation of this compound from Methyl Myristoleate is a "stress test" for chromatographic systems. It requires specific stationary phases capable of interacting differentially with the spatial configuration of the double bond.

Stationary Phase Selection

Standard non-polar columns (e.g., 5% phenyl polysiloxane like DB-5 or HP-5) are insufficient for this separation; they typically result in co-elution.

-

Recommended Phase: 100% Biscyanopropyl polysiloxane (e.g., SP-2560 , CP-Sil 88 , or HP-88 ).

-

Mechanism: The highly polar cyano groups interact more strongly with the accessible pi-electrons of the cis double bond (which has a "kinked" geometry) than the trans double bond (which is linear).

-

Elution Order: On these high-polarity columns, This compound (trans) elutes BEFORE Methyl Myristoleate (cis) .

Mass Spectrometry (GC-MS) Parameters

While Retention Time (RT) is the primary identifier, MS provides the necessary sensitivity for low-abundance trans isomers.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) is preferred for quantification.

-

Target Ions:

-

Quantifier:m/z 74 (McLafferty rearrangement ion, characteristic of FAMEs).

-

Qualifiers:m/z 55 , m/z 41 , m/z 240 (Molecular Ion, often weak).

-

Experimental Protocol: High-Resolution Profiling

This protocol details the use of this compound as a System Suitability Standard to verify column resolution before analyzing biological samples.

Reagents & Standards

-

Standard A: this compound (>99% purity).

-

Standard B: Methyl Myristoleate (>99% purity).[1]

-

Internal Standard (IS): Methyl Tridecanoate (C13:0) or Methyl Nonadecanoate (C19:0) (Odd-chain FAs are preferred as they are rare in mammalian tissue).

Workflow Description

Step 1: System Suitability Test (SST) Prepare a mix of Standard A and Standard B (10 µg/mL each in hexane). Inject to calculate the Resolution (Rs) .

-

Requirement: Baseline separation (Rs > 1.5) is mandatory. If Rs < 1.5, the column may be degraded or the temperature ramp is too steep.

Step 2: Sample Preparation (Direct Transesterification)

-

Lyophilize 50 mg of tissue or 200 µL of plasma.

-

Add 10 µL of Internal Standard (C19:0).

-

Add 2 mL of 14% Boron Trifluoride (BF3) in Methanol .

-

Incubate at 100°C for 60 minutes (sealed Teflon-lined cap).

-

Cool to room temperature.

-

Add 1 mL of Hexane and 1 mL of H2O. Vortex vigorously for 30s.

-

Centrifuge (1000 x g, 5 min). Collect the upper Hexane phase.

-

Dry over anhydrous Na2SO4 and transfer to GC vial.

Step 3: GC-MS Acquisition

-

Inlet: Splitless (1 min purge), 250°C.

-

Column: SP-2560 (100 m × 0.25 mm × 0.20 µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

140°C hold for 5 min.

-

Ramp 4°C/min to 240°C.

-

Hold 15 min. Note: The slow ramp is critical for separating C14:1 isomers.

-

Visualization of Analytical Logic

Caption: Figure 1. End-to-end workflow for high-precision FAME analysis. This compound serves as the critical reference point in the "Peak Identification" phase to distinguish trans-isomers.

Biological & Research Significance

Dietary Tracer

This compound is rarely synthesized de novo in humans. Its detection in plasma or tissue lipidomes is a robust biomarker for the consumption of:

-

Ruminant Fats: Dairy and meat products contain natural trans fats (via biohydrogenation).

-

Industrial Trans Fats: Partially hydrogenated vegetable oils (though regulating bodies are reducing these).

-

Research Application: In clinical trials, it validates participant adherence to "trans-fat free" diets.

Metabolic Probe (Beta-Oxidation)

Research into mitochondrial function utilizes myristelaidic acid to probe the specificity of Acyl-CoA Dehydrogenases .

-

Mechanism:[2] The beta-oxidation machinery (specifically VLCAD and LCAD) exhibits different kinetic efficiencies for trans vs. cis double bonds.

-

Observation:Trans isomers are often converted to CoA esters and oxidized at different rates than their cis counterparts, potentially leading to accumulation in specific lipid pools (e.g., phospholipids vs. triglycerides) under metabolic stress.

Isomer Elution Logic Diagram

Caption: Figure 2. Chromatographic separation logic on high-polarity columns. The linear trans-geometry interacts less with the cyano-phase, resulting in earlier elution compared to the cis-isomer.

References

-

Delmonte, P., et al. (2012). Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column. Lipids.[3][4][5][6] [Link]

-

Thurnhofer, S., et al. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food.[7] J Agric Food Chem. [Link]

-

NIST Chemistry WebBook. Methyl myristoleate (Cis-isomer data for comparison). [Link]

Sources

- 1. larodan.com [larodan.com]

- 2. mdpi.com [mdpi.com]

- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipidomics Reveals Myocardial Lipid Composition in a Murine Model of Insulin Resistance Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic Characterization and Melting Point of Methyl Myristelaidate

This is a comprehensive technical guide on Methyl Myristelaidate, designed for researchers and drug development professionals. It prioritizes thermodynamic accuracy, experimental validation, and structural logic.

Executive Summary

This compound (Methyl (E)-9-tetradecenoate) is the methyl ester of myristelaidic acid, a 14-carbon monounsaturated fatty acid with a trans-9 double bond. It is primarily utilized as a high-fidelity internal standard in gas chromatography (GC) for the quantification of trans fatty acids (TFAs) in biological and food matrices.

Unlike its free acid counterpart, which is solid at room temperature, This compound is a liquid at ambient conditions (20–25°C) . This guide clarifies the thermodynamic properties of the molecule, correcting common database errors that conflate the ester’s melting point with that of the free acid, and provides protocols for its physical and chromatographic characterization.

Part 1: Chemical Identity & Structural Thermodynamics

Chemical Nomenclature and Identifiers

Precision in nomenclature is critical to avoid confusion with the cis-isomer (Methyl myristoleate).

| Property | Specification |

| Systematic Name | Methyl (E)-9-tetradecenoate |

| Common Name | This compound |

| CAS Number | 72025-18-4 (Distinct from cis isomer 56219-06-8) |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| Lipid Number | C14:1 trans-9 |

| Physical State (20°C) | Liquid |

Stereochemistry and Phase Behavior

The thermodynamic behavior of this compound is governed by the geometry of the double bond at the

-

Trans vs. Cis Packing: The trans (E) configuration creates a linear kink in the hydrocarbon chain, allowing for more efficient van der Waals packing than the cis (Z) configuration, but less efficient packing than the fully saturated straight chain of methyl myristate.

-

The "52°C" Error: Several chemical aggregators incorrectly list the melting point of this compound as 52.2°C. This value corresponds to Myristelaidic Acid (the free acid), not the methyl ester. The esterification of the carboxylic head group significantly lowers the melting point by removing the capacity for strong intermolecular hydrogen bonding (dimerization).

Part 2: Thermodynamic Properties[3]

Comparative Melting Points (Homologous Series)

To accurately situate the melting point (Tm) of this compound, we must analyze the homologous series of fatty acid methyl esters (FAMEs). Trans isomers typically melt intermediate between their cis counterparts and the saturated parent.

Table 1: Thermodynamic Comparison of C14 and C18 FAMEs

| Lipid Name | Carbon Structure | Configuration | Melting Point ( | Phase at 20°C |

| Methyl Myristate | C14:0 | Saturated | 18.5 °C | Solid/Semi-solid |

| This compound | C14:1 | Trans-9 | < 10 °C (Est. -5 to +5 °C) | Liquid |

| Methyl Myristoleate | C14:1 | Cis-9 | < -20 °C (Est.)[1][2] | Liquid |

| Methyl Elaidate | C18:1 | Trans-9 | 10.0 °C | Solid (Low melt) |

| Methyl Oleate | C18:1 | Cis-9 | -19.9 °C | Liquid |

-

Thermodynamic Logic: Since Methyl Elaidate (C18:1 trans) melts at 10°C, shortening the chain by 4 carbons (to C14:1 trans) reduces van der Waals interactions, inevitably lowering the

below 10°C. Thus, this compound is liquid at room temperature.

Enthalpy of Fusion ( )

While specific experimental

-

Estimation:

(Based on C18:1 trans extrapolation). -

Crystallization: Upon cooling, it likely forms a triclinic (

) or orthorhombic (

Part 3: Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC)

To determine the exact phase transition temperatures (crystallization

Equipment: PerkinElmer DSC 8000 or TA Instruments Q2000. Atmosphere: Dry Nitrogen purge (50 mL/min).

Workflow:

-

Sample Prep: Weigh 3–5 mg of liquid this compound into an aluminum pan; seal hermetically.

-

Equilibration: Hold at 25°C for 2 minutes to ensure thermal history erasure.

-

Cooling Scan: Ramp down to -60°C at 5°C/min. Record exotherms (Crystallization).

-

Isothermal Hold: Hold at -60°C for 5 minutes.

-

Heating Scan: Ramp up to 40°C at 5°C/min. Record endotherms (Melting).

-

Data Analysis:

is defined as the onset temperature of the final endothermic peak.

Protocol: GC-FID Separation of Cis/Trans Isomers

Distinguishing this compound from methyl myristoleate requires a high-polarity capillary column.

-

Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.2 μm). Biscyanopropyl polysiloxane stationary phases are essential for geometric isomer separation.

-

Carrier Gas: Hydrogen (linear velocity 20 cm/s) or Helium.

-

Oven Program:

-

Initial: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C.

-

Hold: 15 min.

-

-

Elution Order: The trans isomer (myristelaidate) typically elutes before the cis isomer (myristoleate) on highly polar columns due to slightly lower interaction with the stationary phase dipole.

Part 4: Visualization of Workflows

Diagram 1: Thermodynamic Characterization Logic

This diagram illustrates the decision logic for characterizing the phase behavior of the lipid.

Caption: DSC workflow for determining the melting point and crystallization behavior of liquid lipids.

Diagram 2: Structural Packing & Melting Point Impact

Visualizing why trans isomers melt higher than cis but lower than saturated chains.

Caption: Impact of hydrocarbon chain geometry on packing efficiency and resulting melting points.

Part 5: References

-

Larodan Research Grade Lipids. (2025). Product Specification: Methyl 9(E)-Tetradecenoate (CAS 72025-18-4).[1] Retrieved from

-

Verification of liquid physical state and specific CAS.

-

-

Knothe, G., & Dunn, R. O. (2009). "A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry." Journal of the American Oil Chemists' Society, 86, 843–856.

-

Authoritative source on FAME melting point trends and DSC methodology.

-

-

Sigma-Aldrich. (2025). Methyl elaidate (C18:1 trans) Analytical Standard Properties.[3] Retrieved from

-

Reference for homologous series comparison (C18:1 trans Tm = 10°C).

-

-

PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Retrieved from

-

General chemical identifiers.

-

Sources

Methodological & Application

Application Note: High-Resolution Gas Chromatography Analysis of Methyl Myristelaidate

Abstract

This application note details a validated protocol for the separation and quantification of Methyl Myristelaidate (Methyl (E)-9-tetradecenoate, C14:1 trans-9), a minor but biologically significant trans-fatty acid methyl ester (FAME). While standard non-polar columns fail to resolve trans isomers from their cis counterparts (Methyl Myristoleate) or saturated analogs (Methyl Myristate), this method utilizes a highly polar 100% biscyanopropyl polysiloxane capillary column (SP-2560) to achieve baseline resolution. The protocol is grounded in AOCS Official Method Ce 1h-05 principles, optimized for specific detection of C14 isomers in complex lipid matrices.

Introduction

This compound is the trans isomer of the more common myristoleic acid methyl ester. Accurate analysis of trans fatty acids (TFAs) is critical in food safety, metabolic research, and regulatory compliance (e.g., FDA TFA labeling mandates).

Analytical Challenges

-

Isomeric Overlap: On standard non-polar (100% dimethyl polysiloxane) or intermediate polar (PEG) columns, the boiling point differences between cis and trans isomers are insufficient for separation.

-

Elution Logic: On highly polar phases, retention is governed by dipole-induced dipole interactions with the double bond.

-

Saturated FAMEs (C14:0) have no double bonds and elute first.

-

Trans-FAMEs (C14:1 trans) have a more linear structure and lower interaction energy than cis isomers, eluting second.

-

Cis-FAMEs (C14:1 cis) have a "kinked" structure and stronger interaction with the cyano-phase, eluting last.

-

This protocol ensures the elution order: Methyl Myristate < this compound < Methyl Myristoleate .

Workflow Visualization

The following diagram outlines the critical decision pathways for sample preparation and analysis.

Caption: Analytical workflow for this compound, highlighting the critical derivatization pathway to prevent artifactual isomerization.

Materials and Instrumentation

Reagents & Standards

-

Target Standard: this compound (CAS: N/A for specific isomer often, check C14:1 trans-9 specific catalog numbers e.g., from Nu-Chek Prep or similar).

-

Resolution Check Standard: Methyl Myristoleate (C14:1 cis-9, CAS: 56219-06-8) and Methyl Myristate (C14:0, CAS: 124-10-7).

-

Solvent: n-Heptane or Isooctane (HPLC Grade). Note: Avoid Chloroform if using FID as it can produce toxic phosgene and damage the detector.

Instrumentation

-

Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column (CRITICAL):

Experimental Protocol

Sample Preparation

For Pure Standards:

-

Weigh 10 mg of this compound standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with n-heptane (Stock A: 1 mg/mL).

-

Prepare a working standard (50 µg/mL) by diluting Stock A 1:20.

-

System Suitability Mix: Prepare a mix containing C14:0, C14:1 trans, and C14:1 cis at equal concentrations (approx 50 µg/mL each).

For Biological Samples (Lipids): Use a base-catalyzed method (NaOCH3 in Methanol) to minimize isomerization.

-

Dissolve 50 mg lipid in 2 mL n-heptane.

-

Add 1 mL 0.5 M Sodium Methoxide in Methanol.

-

Vortex for 1 min and let stand at room temperature for 15 min.

-

Add 1 mL saturated NaCl solution and vortex.

-

Allow phases to separate.[4] Collect the upper heptane layer (contains FAMEs).

-

Dry over anhydrous Sodium Sulfate (

) before injection.

GC Method Parameters[2][5][6][7]

| Parameter | Setting | Rationale |

| Inlet Mode | Split | Prevents column overload; sharpens peaks. |

| Split Ratio | 50:1 (Standards) to 100:1 (Samples) | High polarity columns have low capacity. |

| Inlet Temp | 250 °C | Ensures rapid volatilization of FAMEs. |

| Carrier Gas | Hydrogen (Constant Flow) | H2 provides best resolution/speed (Van Deemter). |

| Linear Velocity | 30 cm/sec | Optimized for 100m column efficiency. |

| Oven Program | Initial: 140°C (Hold 5 min)Ramp: 2°C/min to 175°CPlateau: Hold 15 minRamp: 10°C/min to 240°C (Hold 5 min) | Slow ramp and plateau at 175°C are critical for separating the trans (elutes ~165-170°C equivalent) from the cis. |

| Detector (FID) | 260 °C | Prevents condensation. |

| Air / H2 / Makeup | 400 / 30 / 25 mL/min (N2) | Standard FID stoichiometry. |

System Suitability & Validation

Every analytical run must be validated against the following criteria to ensure data integrity.

Elution Order Verification

Inject the System Suitability Mix. The observed order must be:

-

Methyl Myristate (C14:0): First eluting peak.

-

This compound (C14:1 trans-9): Second eluting peak.

-

Methyl Myristoleate (C14:1 cis-9): Third eluting peak.

Resolution Criteria

Calculate the resolution (

-

Requirement:

(Baseline separation). -

Troubleshooting: If

, decrease the oven temperature plateau by 5°C. Lower temperatures generally increase selectivity on cyano-phases.

Linearity

-

Construct a 5-point calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Acceptance:

.

Results Interpretation

In a typical chromatogram using this protocol on an SP-2560 column:

-

C14:0 appears at approximately 18-20 minutes (depending on flow).

-

C14:1 trans-9 appears shortly after, often with a relative retention time (RRT) of ~1.02 vs C14:0.

-

C14:1 cis-9 appears later, with an RRT of ~1.05 vs C14:0.

Note: If analyzing dairy fats, be aware of branched-chain isomers (iso/anteiso C15) which may elute in this region. The 100m column length usually resolves these, but mass spectrometry (GC-MS) confirmation is recommended for novel matrices.

References

-

AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[5][6][7] American Oil Chemists' Society.[6]

-

Delmonte, P., et al. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. Journal of Chromatography A, 1218(3), 545-554.

-

Sigma-Aldrich (Supelco) . (n.d.). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP-2560 Capillary Column. Application Note.

-

Ratnayake, W.M.N., et al. (2006). Trans fatty acids: current contents in Canadian foods and some implications for intake reconstruction. Journal of AOAC International, 89(2), 475-488.

Sources

- 1. restek.com [restek.com]

- 2. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]

- 3. SP®-2560 Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. researchgate.net [researchgate.net]

Using methyl myristelaidate as an internal standard in GC-MS

Application Note: High-Resolution FAME Profiling Using Methyl Myristelaidate (C14:1 trans-9) as an Internal Standard

Part 1: Executive Summary

In quantitative lipidomics and fatty acid methyl ester (FAME) analysis, the selection of an Internal Standard (IS) is the single most critical factor for data integrity. While odd-chain saturated fatty acids (e.g., C17:0, C19:0) are traditional choices, they often co-elute with endogenous lipids in complex biological matrices or fail to track the chromatographic behavior of unsaturated species.

This guide details the protocol for using This compound (C14:1 trans-9) as a superior Internal Standard for GC-MS analysis. Unlike its cis-isomer (Methyl Myristoleate), which is endogenous to many biological systems, the trans-9 isomer is virtually absent in nature (except in specific partially hydrogenated fats), ensuring zero matrix interference. Furthermore, its elution profile on high-polarity columns provides a distinct retention time window, separating cleanly from both C14:0 and C14:1 cis-9.

Part 2: Chemical Profile & Strategic Rationale

Compound Specifications

| Property | Specification |

| Chemical Name | Methyl (E)-tetradec-9-enoate |

| Common Name | This compound |

| Abbreviation | C14:1 n-5t (or C14:1 trans-9) |

| CAS Number | 72025-18-4 |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| Physical State | Liquid (Clear, Colorless) |

| Solubility | Soluble in Hexane, Isooctane, Dichloromethane |

The "Chromatographic Gap" Advantage

The primary failure mode in FAME analysis is peak overlap. On highly polar capillary columns (e.g., SP-2560, CP-Sil 88) required for cis/trans separation, this compound elutes in a "quiet" region of the chromatogram.

-

Elution Order: C14:0

C14:1 trans-9 (IS) -

Retention Time Delta: On a 100m SP-2560 column, C14:1 trans-9 elutes approximately 10-15 minutes earlier than C14:1 cis-9, eliminating any risk of co-elution with the endogenous myristoleate.

Part 3: Experimental Protocol

Reagents & Materials

-

Internal Standard Stock: this compound (>99% purity, e.g., Sigma-Aldrich #70055).

-

Extraction Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade).

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol or 3N Methanolic HCl. -

GC Column: SP-2560 (100 m

0.25 mm ID

Workflow Diagram

Figure 1: Optimized FAME workflow. Note the strategic addition of this compound post-derivatization to serve as an Injection/Chromatographic Standard.

Step-by-Step Methodology

Step 1: Preparation of IS Working Solution

-

Dissolve 10 mg of this compound in 10 mL of Hexane (Stock A: 1 mg/mL).

-

Dilute Stock A 1:10 with Hexane to create Working Solution B (100 µg/mL).

-

Store at -20°C in a sealed amber vial.

Step 2: Lipid Extraction (Modified Folch)

-

Homogenize 100 mg tissue or 200 µL plasma in 2 mL Chloroform:Methanol (2:1 v/v).

-

Centrifuge at 3000 x g for 10 min.

-

Collect the lower organic phase and dry under a gentle stream of Nitrogen at 40°C.

Step 3: Derivatization (Methylation)

-

Resuspend dried lipids in 1 mL of 14%

-Methanol. -

Heat at 100°C for 10 minutes in a sealed screw-cap tube.

-

Cool to room temperature.

Step 4: IS Addition & Phase Separation Critical Control Point:

-

Add 1.0 mL of Hexane to the reaction tube.

-

IMMEDIATELY spike 50 µL of IS Working Solution B (this compound) into the Hexane layer.

-

Note: Adding the IS here corrects for variations in the final hexane extraction volume and injection errors. If you wish to correct for the derivatization efficiency itself, you must use Myristelaidic Acid (Free Acid form) added at Step 2, but the Methyl Ester form is preferred for chromatographic precision.

-

-

Add 1 mL of saturated NaCl or HPLC-grade water.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate phases. Transfer the top Hexane layer (containing FAMEs + IS) to a GC vial.

GC-MS Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization of C14-C24 FAMEs. |

| Injection Mode | Split (10:1) or Splitless | Splitless for trace analysis; Split for high-abundance samples. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow is crucial for retention time stability. |

| Column | SP-2560 (100m) | Required for cis/trans isomer resolution.[1][2] |

| Oven Program | 100°C (hold 4 min) | Slow ramp separates C14:1t (IS) from C14:0 and C14:1c. |

| MS Source | EI (70 eV), 230°C | Standard ionization for spectral library matching. |

| Scan Range | m/z 40-450 | Covers molecular ions of common FAMEs. |

| SIM Mode | m/z 74, 55, 240 | Monitor m/z 240 (Molecular Ion) and 74 (McLafferty rearrangement) for this compound. |

Part 4: Data Analysis & Validation

Identification

This compound is identified by:

-

Retention Time: Elutes significantly earlier than Methyl Myristoleate.

-

Mass Spectrum: Characteristic ions at m/z 74 (base peak) and m/z 240 (

), with a pattern similar to other monoenes but distinct elution.

Quantification Formula

Calculate the concentration of the target analyte (

Validation Criteria (Self-Validating System)

-

Resolution Check: The valley between C14:0 and this compound must be > 10% of peak height.

-

Recovery: Spike a blank matrix with the IS. Recovery should be 90-110% relative to a direct solvent injection.

-

Linearity:

over the range of 1 µg/mL to 100 µg/mL.

Part 5: Troubleshooting & Pitfalls

| Issue | Probable Cause | Corrective Action |

| IS Peak Missing | Derivatization failure or evaporation loss. | Check if IS was added before a high-heat step without sealing. Methyl esters are volatile. |

| Co-elution | Column polarity degradation. | If C14:1t merges with C14:0, the column stationary phase (biscyanopropyl) may be degraded by oxygen/moisture. Replace column. |

| Extra Peaks | Contaminated IS. | Ensure the this compound standard is >99% pure. Impurities are often C14:0. |

References

-

Sigma-Aldrich. this compound analytical standard (CAS 72025-18-4). Product Specification. Link

-

Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Application Note 59584. (Demonstrates elution order on Rt-2560). Link

-

Cayman Chemical. Myristoleic Acid methyl ester (cis-isomer comparison). Product Data Sheet. Link

-

National Institutes of Health (NIH) - PubChem. this compound (Compound Summary).Link

-

AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Vegetable Fats and Oils. (Standard for trans-fat analysis).[1] Link

Sources

Application Note: High-Resolution Characterization of Methyl Myristelaidate (C14:1 trans-9) via GC-EI-MS

This Application Note is structured to provide a comprehensive technical guide for the analysis of Methyl Myristelaidate using Gas Chromatography-Mass Spectrometry (GC-MS). It integrates theoretical fragmentation mechanisms with practical experimental protocols.[1]

Executive Summary & Scientific Context

This compound is the methyl ester of myristelaidic acid, a 14-carbon monounsaturated fatty acid with a trans double bond at the

Challenge: In standard Electron Ionization (EI) MS, the fragmentation patterns of cis and trans fatty acid methyl esters (FAMEs) are virtually identical. Furthermore, double bond migration during ionization makes position assignment difficult without specific derivatization.[1] Solution: This protocol utilizes a synergistic approach: Chromatographic Resolution (using high-polarity stationary phases) for isomer separation, coupled with Mass Spectral Fingerprinting for structural confirmation.[1]

Chemical Properties & Instrumentation Setup[1][2][3][4]

Physicochemical Profile

| Property | Data |

| Systematic Name | Methyl (E)-tetradec-9-enoate |

| Common Name | This compound |

| Formula | |

| Molecular Weight | 240.38 g/mol |

| Double Bond | Position 9, Trans (E) configuration |

| CAS Number | 56219-06-8 |

| Key Diagnostic Ions | m/z 74 (Base Peak), m/z 55 , m/z 208 ( |

Recommended GC-MS Conditions

To successfully distinguish this compound from methyl myristoleate (cis-9), a highly polar capillary column is required.[1]

-

GC System: Agilent 7890B / 5977B MSD (or equivalent).[1]

-

Column: SP-2560 or CP-Sil 88 (100 m

0.25 mm -

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split/Splitless (250°C), Split ratio 10:1 to 50:1 depending on concentration.

-

Oven Program:

-

140°C hold for 5 min.

-

Ramp 4°C/min to 240°C.

-

Hold 15 min.

-

-

Ion Source (EI): 70 eV, 230°C.[1]

-

Mass Range: m/z 40–350.[1]

Mass Spectrometry Fragmentation Mechanism

The fragmentation of this compound under Electron Ionization (70 eV) follows a predictable pathway characteristic of monounsaturated FAMEs.

The McLafferty Rearrangement (m/z 74)

The base peak (or near base peak) in FAME spectra is m/z 74 .[1] This ion is formed via the McLafferty rearrangement, a site-specific hydrogen transfer from the

-

Mechanism: The radical cation on the carbonyl oxygen abstracts a hydrogen from C4 (

-carbon).[1] The C2-C3 bond cleaves, releasing the alkene tail and leaving the resonance-stabilized enol radical cation -

Significance: This confirms the presence of the methyl ester moiety (

).

Hydrocarbon Series & Double Bond Influence

Unlike saturated FAMEs, unsaturated FAMEs like this compound exhibit a prominent hydrocarbon series due to the stabilizing effect of the double bond on carbocation fragments.[1]

-

m/z 55 (

): Often the base peak or second most intense ion in unsaturated FAMEs.[1] It arises from the fragmentation of the alkenyl chain.[1] -

m/z 69, 83, 97: Homologous series of alkenyl/cycloalkyl cations (

). -

m/z 41 (

): Allyl cation.[1]

High-Mass Diagnostic Ions

-

Molecular Ion (

, m/z 240): Visible but typically low abundance (<5-10%).[1] -

Loss of Methoxy (

, m/z 209): Cleavage of -

Loss of Methanol (

, m/z 208): Rearrangement involving loss of

The Isomer Dilemma (Expert Insight)

Crucial Note: EI-MS causes double bond migration along the alkyl chain prior to fragmentation.[1] Therefore, the mass spectrum of this compound (trans-9) is nearly identical to methyl myristoleate (cis-9) and other positional isomers (e.g.,

-

Differentiation Strategy: Do not rely on MS spectral matching alone.[1] Use the GC Retention Time . On SP-2560 columns, trans isomers typically elute before their corresponding cis isomers.[1]

Visualization of Fragmentation Pathways

Figure 1: Primary EI fragmentation pathways for this compound.

Experimental Protocol: Sample Preparation & Analysis

Reagents[1]

-

Methanol (HPLC Grade)

-

Acetyl Chloride or

-Methanol (14%) -

Hexane (HPLC Grade)

-

Internal Standard: Methyl tridecanoate (C13:0) or Methyl nonadecanoate (C19:0).[1][2]

Step-by-Step Workflow

Step 1: Transesterification (If starting from lipid source)

-

Weigh 10-20 mg of lipid sample into a glass screw-cap tube.[1]

-

Add 100

L of Internal Standard solution (1 mg/mL in hexane). -

Add 2 mL of Methanolic HCl or

-Methanol . -

Incubate at 80°C for 60 minutes. Note: Ensure cap is Teflon-lined to prevent evaporation.[1]

-

Cool to room temperature.

Step 2: Extraction

-

Add 1 mL of Hexane and 1 mL of

.[1] -

Vortex vigorously for 30 seconds.

-

Centrifuge at 1000 x g for 3 minutes to separate phases.

-

Collect the upper hexane layer (containing FAMEs) and transfer to a GC vial.

Step 3: GC-MS Acquisition

-

Inject 1

L of the hexane extract (Split 10:1). -

Acquire data in Full Scan mode (m/z 40-350) for identification.[1]

-

For quantification of low-level trans isomers, use SIM mode targeting ions m/z 74, 55, and 240.[1]

Step 4: Data Analysis & Validation

-

Extract Ion Chromatogram (EIC) for m/z 74.[1]

-

Identify the C14:1 cluster.[1]

-

Differentiation: On a biscyanopropyl column (SP-2560), this compound (trans-9) will elute slightly earlier than Methyl Myristoleate (cis-9).[1]

-

Calculate Relative Response Factor (RRF) against the internal standard.[1]

Analytical Workflow Diagram

Figure 2: Analytical workflow for the isolation and identification of this compound.

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Methyl myristoleate / Methyl tetradecenoate EI Mass Spectra. National Institute of Standards and Technology.[1][3] [Link]

-

Christie, W. W., & Han, X. (2010).[1] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. [Link]

-

Mossoba, M. M., et al. (2007).[1] Official Methods for the Determination of Trans Fat. AOAC International.[1][4] [Link]

-

Thurnhofer, S., & Vetter, W. (2005).[1] A Gas Chromatography/Electron Ionization-Mass Spectrometry-Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters.[1][5] Journal of Agricultural and Food Chemistry, 53(23), 8896-8903.[1] [Link]

-

Destaillats, F., et al. (2007).[1] GC-MS methodology for the comprehensive analysis of trans-fatty acids.[1] Journal of Chromatography A. [Link]

Sources

Application Note: High-Resolution Quantification of Methyl Myristelaidate in Biological Samples

Executive Summary

Methyl myristelaidate is the methyl ester derivative of myristelaidic acid (trans-9-tetradecenoic acid), a minor but distinct trans fatty acid (TFA) isomer. Unlike its abundant cis analog (myristoleic acid), the trans isomer is primarily exogenous, serving as a specific biomarker for the consumption of industrial hydrogenated oils or ruminant-derived fats.

The Analytical Challenge: The quantification of C14:1 trans-9 is complicated by two factors:

-

Isomeric Resolution: It co-elutes with C14:0 and C14:1 cis-9 on standard non-polar columns (e.g., DB-5).

-

Low Abundance: It typically exists at trace levels (<0.5% of total fatty acids) compared to C18 trans isomers (elaidic acid), requiring high-sensitivity detection and minimal background interference.

This Application Note details a validated protocol using 100% biscyanopropyl polysiloxane capillary columns (e.g., SP-2560) to achieve baseline resolution of the C14:1 trans/cis pair.

Methodological Strategy & Logic

The Separation Logic

Standard non-polar GC columns separate fatty acid methyl esters (FAMEs) primarily by boiling point (carbon chain length). They fail to resolve geometric isomers (cis vs. trans).

To quantify this compound, we must utilize polarity-driven separation .

-

Stationary Phase: High-polarity biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88).

-

Mechanism: The cyano groups interact strongly with the

-electrons of the double bonds. Cis double bonds are more accessible and interact more strongly than trans bonds. -

Result: This compound (trans) elutes BEFORE methyl myristoleate (cis). This elution reversal is the critical identification criteria.

Workflow Visualization

The following diagram outlines the critical path from sample to data, highlighting the decision points that prevent artifactual isomerization (creation of false trans fats during heating).

Figure 1: Analytical workflow emphasizing the introduction of the Internal Standard (ISTD) prior to extraction to account for recovery losses.

Detailed Protocols

Reagents & Standards

-

Target Standard: this compound (C14:1 trans-9), >99% purity (e.g., Cayman Chem #50286-30-1).

-

Internal Standard (ISTD): Methyl Tridecanoate (C13:0). Reasoning: C13 is rare in mammalian biology, elutes near C14, and behaves similarly during extraction.

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol. -

Solvents: Chloroform (HPLC grade), Methanol, Hexane, Water (Milli-Q).

Protocol A: Sample Preparation (Plasma/Serum)

Note: This modified Folch method ensures extraction of total lipids (Triglycerides + Phospholipids).

-

Sample Aliquot: Transfer 100

L of plasma into a glass screw-cap tube (Teflon-lined cap). -

ISTD Spike: Add 10

L of C13:0 ISTD solution (200 -

Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 minute.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl (aq). Vortex for 30 seconds.

-

Centrifugation: Spin at 3000 x g for 5 minutes at 4°C.

-

Collection: Carefully aspirate the lower organic layer (containing lipids) into a clean tube.

-

Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C. Critical: Do not use air, as oxygen causes lipid peroxidation.

Protocol B: Derivatization (Methylation)

Scientific Integrity Check: We use acid catalysis (

-

Reconstitution: Dissolve dried lipid residue in 0.5 mL Toluene.

-

Reaction: Add 1.0 mL of 14%

-Methanol. Cap tightly. -

Incubation: Heat at 100°C for exactly 30 minutes .

-

Warning: Exceeding 45 mins increases the risk of converting cis-C14:1 to trans-C14:1, creating false positives.

-

-

Quenching: Cool to room temperature. Add 1.0 mL distilled water to stop the reaction.

-

Extraction of FAMEs: Add 1.0 mL Hexane. Vortex for 1 minute. Centrifuge to separate layers.

-

Final Vialing: Transfer the top hexane layer to a GC vial with a glass insert.

Instrumental Analysis (GC-FID/MS)

Chromatographic Conditions

The separation of the trans isomer from the cis isomer relies entirely on the column chemistry.

| Parameter | Setting | Rationale |

| System | GC-FID (Quantification) or GC-MS (Confirmation) | FID provides wider linear dynamic range; MS confirms identity. |

| Column | SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2 | 100m length is required for maximum theoretical plates to resolve isomers. |

| Carrier Gas | Hydrogen (40 cm/sec) or Helium (20 cm/sec) | Hydrogen provides sharper peaks and faster elution at lower temperatures. |

| Inlet | Split/Splitless (Split ratio 10:1) | 250°C. High split improves peak shape for sharp early eluters. |

| Oven Program | 140°C (5 min) | Slow ramp critical in the C14-C18 region to maximize isomer separation. |

| Detector | FID at 260°C | Standard for hydrocarbon response. |

Isomer Identification Logic (Elution Order)

On a 100% biscyanopropyl polysiloxane column, the elution order for C14 analogs is:

-

Methyl Myristate (C14:0)

-

This compound (C14:1 trans-9)

Target Analyte -

Methyl Myristoleate (C14:1 cis-9)

Visualizing the Separation:

Figure 2: Theoretical elution order on SP-2560. Note that the trans isomer elutes between the saturated parent and the cis isomer.

Quantification & Quality Control

Calculation

Calculate the concentration of this compound (

Where

System Suitability Criteria

Before running samples, inject a reference standard mix (e.g., Supelco 37 Component FAME Mix + spiked C14:1 trans).

-

Resolution (

): Between C14:1 trans and C14:1 cis must be -

Tailing Factor: Must be < 1.2 for the C14:1 trans peak.

-

Blank Check: Inject a Hexane blank. There should be no peak at the C14:1 trans retention time (ensures no carryover).

Troubleshooting

-

Co-elution: If C14:1 trans and cis are merging, lower the initial oven temperature to 100°C and decrease the ramp rate to 2°C/min.

-

Loss of Polyunsaturates: If PUFAs (C18:2, C20:4) are disappearing, the

reagent may be old or the reaction temperature was too high (oxidation). -

Ghost Peaks: Check the septum. High-temperature FAME analysis often causes septum bleed which can mimic C14/C16 peaks. Use high-temp, low-bleed septa.[1]

References

-

AOAC Official Method 996.06. (2001).[2] Fat (Total, Saturated, and Unsaturated) in Foods, Hydrolytic Extraction Gas Chromatographic Method.[3] AOAC International.

-

Mossoba, M. M., & Kramer, J. K. (2009).[4][5] Official methods for the determination of trans fat.[5][6][7][8] AOCS Press.

-

Delmonte, P., et al. (2011). Separation characteristics of fatty acid methyl esters using Agilent J&W GC columns. Agilent Technologies Application Note 5990-9516EN.

-

Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis.[1][2][3][7][8] Advances in Lipid Methodology.

- Ratnayake, W. M. N. (2004). Analysis of trans fatty acids. In Trans Fatty Acids in Human Nutrition (pp. 115-161). Oily Press.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. who.int [who.int]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cfs.gov.hk [cfs.gov.hk]

HPLC separation methods for trans-tetradecenoic acid methyl esters

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Separation of trans-Tetradecenoic Acid Methyl Esters (T-TDAMEs)

Abstract

The precise separation of trans-tetradecenoic acid methyl esters (C14:1 trans-FAMEs), specifically myristelaidic acid (trans-9-C14:1), from their cis-isomers (myristoleic acid) and saturated analogues requires orthogonal chromatographic approaches. While Gas Chromatography (GC) is the standard for general FAME profiling, HPLC offers distinct advantages for preparative isolation, non-destructive analysis, and the separation of heat-labile derivatives. This guide details two validated protocols: Silver-Ion (Argentation) HPLC for geometric isomer resolution and Reversed-Phase (RP) HPLC for hydrophobicity-based purification.

Introduction & Scientific Rationale